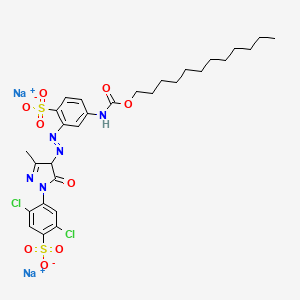
C.I. Acid Yellow 218
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of C.I. Acid Yellow 218 involves several steps, including the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically involve acidic or basic environments, depending on the specific steps. Industrial production methods often utilize continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
C.I. Acid Yellow 218 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
C.I. Acid Yellow 218 has several scientific research applications, including:
Chemistry: Used as a tracer dye in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in diagnostic assays.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of C.I. Acid Yellow 218 involves its interaction with specific molecular targets, such as proteins and nucleic acids. The dye binds to these targets through various interactions, including hydrogen bonding and van der Waals forces. These interactions can lead to changes in the structure and function of the target molecules, which can be exploited in various applications .
Comparison with Similar Compounds
C.I. Acid Yellow 218 can be compared with other similar compounds, such as:
- C.I. Acid Yellow 42
- C.I. Acid Red 151
- C.I. Acid Blue 138
These compounds share similar chemical structures and properties but differ in their specific applications and performance characteristics. C.I. Acid Yellow 218 is unique in its bright yellow color and its specific interactions with molecular targets, making it suitable for a wide range of applications .
Properties
CAS No. |
71873-51-3 |
|---|---|
Molecular Formula |
C29H35Cl2N5Na2O9S2 |
Molecular Weight |
778.6 g/mol |
IUPAC Name |
disodium;2,5-dichloro-4-[4-[[5-(dodecoxycarbonylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C29H37Cl2N5O9S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-15-45-29(38)32-20-13-14-25(46(39,40)41)23(16-20)33-34-27-19(2)35-36(28(27)37)24-17-22(31)26(18-21(24)30)47(42,43)44;;/h13-14,16-18,27H,3-12,15H2,1-2H3,(H,32,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
HKAOXGYNZYWYAQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















